3-Benzyl-3-phenylazetidine
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Overview
Description
3-Benzyl-3-phenylazetidine is a four-membered nitrogen-containing heterocycle It is characterized by the presence of a benzyl group and a phenyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzyl-3-phenylazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with phenylacetaldehyde under acidic conditions to form the corresponding imine, which is then cyclized to produce the azetidine ring. Another method involves the use of aziridines and azetidines as building blocks, where the ring-opening polymerization of these strained nitrogen-containing monomers can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and phenyl oxides, while reduction can produce corresponding amines.
Scientific Research Applications
3-Benzyl-3-phenylazetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-benzyl-3-phenylazetidine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo ring-opening polymerization, which is a key reaction in its mechanism of action. This process involves the breaking of the azetidine ring and the formation of polymer chains, which can interact with various molecular targets .
Comparison with Similar Compounds
3-Benzyl-3-phenylazetidine can be compared with other similar compounds, such as:
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive compared to azetidines.
Other Azetidines: Compounds like 1-arenesulfonylazetidines share similar structural features but differ in their substituents and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-benzyl-3-phenylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUPPBWXMLCAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222491 |
Source
|
Record name | Azetidine, 3-benzyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7215-25-0 |
Source
|
Record name | Azetidine, 3-benzyl-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azetidine, 3-benzyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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